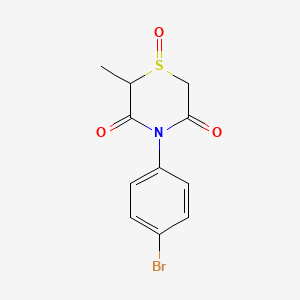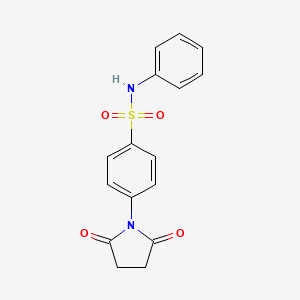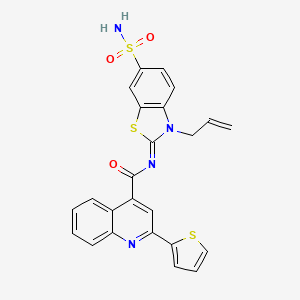
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)urea, also known as TU, is a chemical compound with potential applications in scientific research. TU has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Ytterbium-Selective Sensors
Urea and thiourea derivatives have been utilized in the creation of ytterbium ion-selective sensors. These sensors show promising performance in detecting Yb3+ ions with good selectivity over other metal ions, making them suitable for determining ytterbium in mixtures and various samples, such as wines (Singh, Jain, & Mehtab, 2007).
Proton Transfer and Hydrogen Bonding
Studies have shown urea derivatives interacting through hydrogen bonding with various anions, leading to the formation of complexes. This interaction has implications for understanding the nature of urea-fluoride interactions and can be pivotal in designing sensors or catalysts based on urea derivatives (Boiocchi et al., 2004).
Plant Morphogenesis
Urea derivatives exhibit cytokinin-like activity, affecting cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used in vitro plant morphogenesis, showcasing the utility of urea derivatives in agricultural biotechnology (Ricci & Bertoletti, 2009).
Antiangiogenic Activity
Research into urea derivatives has also explored their potential as tyrosine kinase inhibitors, particularly in the context of antiangiogenesis for cancer treatment. Specific urea derivatives have been synthesized and evaluated for their ability to inhibit endothelial cell proliferation, migration, and tube formation, indicating their potential in anti-cancer therapies (Machado et al., 2015).
Molecular Docking and Anticonvulsant Activity
Urea/thiourea derivatives have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies have helped justify the pharmacological results, pointing towards their potential use in developing new anticonvulsant drugs (Thakur et al., 2017).
properties
IUPAC Name |
1-(2-methylphenyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-2-3-5-12(10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKDIMJARVBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)


![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)


![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)


![N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2355268.png)